1,3-Bis((dicyclopentylphosphino)methyl)benzene
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Overview
Description
1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula C28H44P2. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 1,3-Bis((dicyclopentylphosphino)methyl)benzene typically involves a multi-step reaction. One common method includes the reaction of n-butyllithium with a precursor in tetrahydrofuran at -78°C, followed by treatment with morpholine at 120°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1,3-Bis((dicyclopentylphosphino)methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides to form phosphonium salts.
Coordination: It forms stable coordination complexes with metal ions such as palladium, nickel, and copper.
Common reagents used in these reactions include strong oxidizing agents for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis((dicyclopentylphosphino)methyl)benzene has a wide range of scientific research applications:
Biology: Its coordination complexes are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of 1,3-Bis((dicyclopentylphosphino)methyl)benzene largely depends on its application. As a ligand, it forms coordination complexes with metal ions, facilitating various catalytic reactions. In catalysis, it enhances reaction rates by stabilizing transition states and intermediates .
Comparison with Similar Compounds
1,3-Bis((dicyclopentylphosphino)methyl)benzene can be compared to other similar compounds such as:
1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(di-tert-butylphosphinomethyl)benzene: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its ability to form highly stable complexes with a wide range of metal ions, making it versatile for various catalytic applications.
Biological Activity
1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula C28H44P2. It is primarily recognized for its role as a ligand in coordination chemistry and catalysis, where it forms stable complexes with various metal ions, enhancing reaction rates in multiple catalytic processes. This compound has garnered attention for its potential biological activities, which are the focus of this article.
The biological activity of this compound is largely attributed to its ability to form coordination complexes with metal ions. These complexes can influence various biological pathways:
- Catalytic Activity : The compound facilitates reactions that can affect metabolic pathways, potentially altering cellular functions.
- Signaling Pathways : It may modulate key signaling pathways such as the Insulin Signaling and TGF Beta Signaling pathways, impacting cellular growth and differentiation.
Cellular Effects
Research indicates that this compound can influence cellular processes through:
- Gene Expression Modulation : The compound interacts with transcription factors, thereby affecting the transcription of genes involved in metabolism and cell cycle regulation.
- Enzyme Interaction : It can inhibit or activate specific enzymes by binding to their active sites, leading to changes in their catalytic activity .
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary significantly based on dosage:
- Low Doses : May enhance metabolic processes or modulate signaling pathways beneficially.
- High Doses : Can result in toxic effects, including cellular damage or disruption of normal physiological functions. Determining the optimal dosage is crucial for therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Research : Investigations have shown its potential in modulating cancer cell growth through interference with signaling pathways involved in proliferation and apoptosis.
- Metabolic Studies : Research indicates that this compound can alter metabolic fluxes in cells, potentially leading to therapeutic applications in metabolic disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar organophosphorus compounds:
Compound Name | Structure Type | Key Applications |
---|---|---|
1,2-Bis(diphenylphosphino)benzene | Bis-phosphine ligand | Coordination chemistry |
1,3-Bis(di-tert-butylphosphinomethyl)benzene | Bis-phosphine ligand | Catalysis in organic synthesis |
The unique structure of this compound allows for highly stable complexes with metal ions, which enhances its catalytic efficiency compared to other similar compounds.
Properties
IUPAC Name |
dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNPJNSTEUHTOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471998 |
Source
|
Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255874-48-7 |
Source
|
Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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